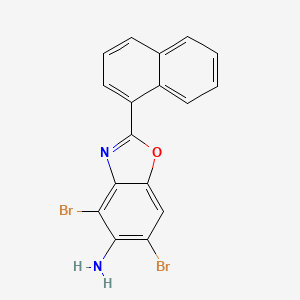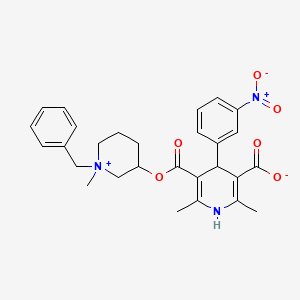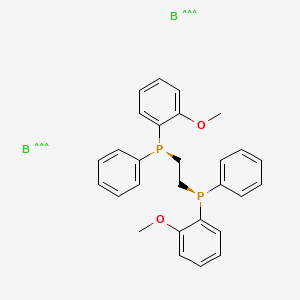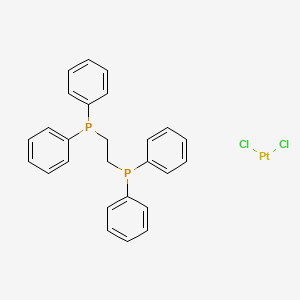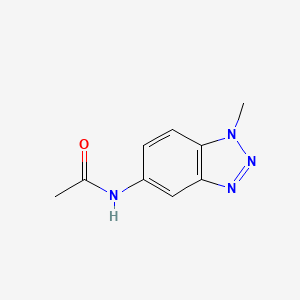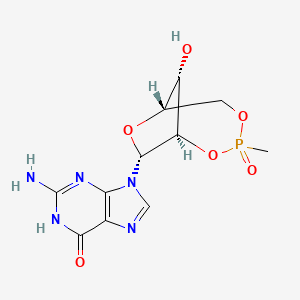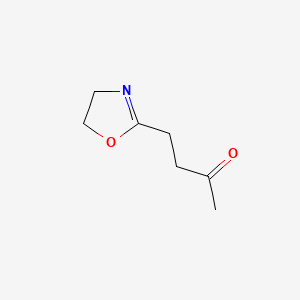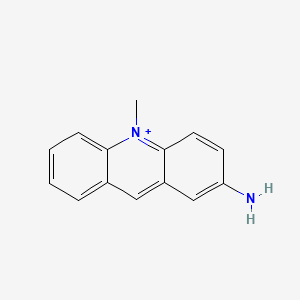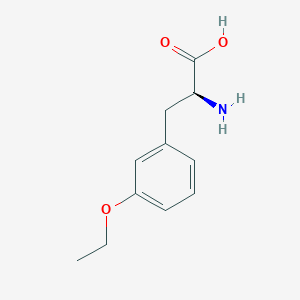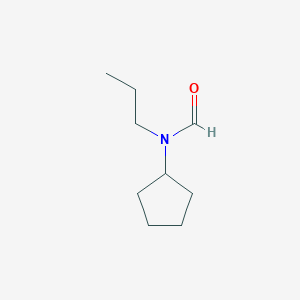
Formamide, N-cyclopentyl-N-propyl-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formamide, N-cyclopentyl-N-propyl-(9CI) is a chemical compound with the molecular formula C9H17NO. It is a derivative of formamide, where the hydrogen atoms are replaced by cyclopentyl and propyl groups. This compound is used primarily in research and experimental settings due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Formamide, N-cyclopentyl-N-propyl-(9CI) typically involves the reaction of cyclopentylamine and propylamine with formic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Cyclopentylamine+Propylamine+Formic Acid→Formamide, N-cyclopentyl-N-propyl-(9CI)
Industrial Production Methods
In an industrial setting, the production of Formamide, N-cyclopentyl-N-propyl-(9CI) involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process may involve the use of catalysts and specific temperature and pressure conditions to enhance the reaction rate and efficiency .
Chemical Reactions Analysis
Types of Reactions
Formamide, N-cyclopentyl-N-propyl-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides and carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions where the formamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and alkoxide ions (RO-) are used in substitution reactions.
Major Products Formed
Oxidation: Amides and carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted formamides depending on the nucleophile used.
Scientific Research Applications
Formamide, N-cyclopentyl-N-propyl-(9CI) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein folding.
Industry: It is used in the production of polymers and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of Formamide, N-cyclopentyl-N-propyl-(9CI) involves its interaction with specific molecular targets. It can act as a nucleophile in chemical reactions, participating in the formation of new chemical bonds. The cyclopentyl and propyl groups enhance its reactivity and stability, making it a valuable compound in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
Formamide, N-cyclopentyl-N-cyclopropyl-(9CI): This compound has a cyclopropyl group instead of a propyl group.
Formamide, N-cyclopentyl-N-butyl-(9CI): This compound has a butyl group instead of a propyl group.
Uniqueness
Formamide, N-cyclopentyl-N-propyl-(9CI) is unique due to its specific combination of cyclopentyl and propyl groups, which confer distinct chemical properties. This combination enhances its reactivity and makes it suitable for specific applications in research and industry .
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
N-cyclopentyl-N-propylformamide |
InChI |
InChI=1S/C9H17NO/c1-2-7-10(8-11)9-5-3-4-6-9/h8-9H,2-7H2,1H3 |
InChI Key |
QZOXUNZOGUCKHW-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C=O)C1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-Dimethyl-p-[2-(1-naphtyl)vinyl]aniline](/img/structure/B13814658.png)
